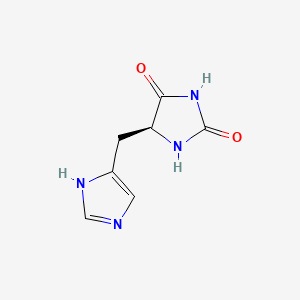

Histidine hydantoin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Histidine hydantoin, also known as this compound, is a useful research compound. Its molecular formula is C7H8N4O2 and its molecular weight is 180.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Properties

Histidine hydantoin and its derivatives have been investigated for their anticancer activities. Research indicates that hydantoin derivatives can act as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overexpressed in cancers. By inhibiting HDACs, these compounds can restore normal gene expression patterns, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells .

1.2 Antimicrobial Activity

Hydantoin compounds have demonstrated antimicrobial properties against various pathogens. Studies have shown that certain hydantoin derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

1.3 Anticonvulsant Effects

Historically, hydantoins have been recognized for their anticonvulsant properties, with phenytoin being a well-known example. This compound may exhibit similar effects, providing a basis for exploring its use in treating epilepsy and other seizure disorders .

Biochemical Applications

2.1 Enzyme Inhibition

this compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it may affect the activity of enzymes related to amino acid metabolism, thus influencing various physiological processes .

2.2 Biomarker Discovery

Recent research has identified this compound as a potential biomarker for certain metabolic disorders. Its levels can indicate abnormalities in histidine metabolism, which may be relevant in diagnosing conditions such as folic acid deficiency or related metabolic disorders .

Synthesis and Structural Variations

The synthesis of this compound typically involves the modification of histidine through various chemical reactions to introduce the hydantoin moiety. Recent advancements have focused on developing more sustainable synthetic routes that minimize environmental impact while maximizing yield and purity .

Table 1: Comparison of Synthesis Methods for this compound

| Method | Advantages | Disadvantages |

|---|---|---|

| Bucherer-Bergs Method | High yield; established protocol | Requires specific reagents |

| Mechanochemical Synthesis | Environmentally friendly; solvent-free | May require specialized equipment |

| Enzymatic Synthesis | Selective; mild conditions | Potentially lower yields |

Case Studies

Several case studies highlight the applications of this compound:

-

Case Study 1: Anticancer Activity

A study investigated the effects of a novel this compound derivative on breast cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through HDAC inhibition . -

Case Study 2: Antimicrobial Efficacy

Research on a series of hydantoin derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for developing new treatments for resistant infections . -

Case Study 3: Metabolic Disorders

A clinical study monitored urinary excretion levels of this compound in patients with suspected folic acid deficiency, establishing its role as a biomarker for metabolic dysfunctions related to histidine metabolism .

Propiedades

Número CAS |

40950-46-7 |

|---|---|

Fórmula molecular |

C7H8N4O2 |

Peso molecular |

180.16 g/mol |

Nombre IUPAC |

(5S)-5-(1H-imidazol-5-ylmethyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C7H8N4O2/c12-6-5(10-7(13)11-6)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H2,10,11,12,13)/t5-/m0/s1 |

Clave InChI |

BLKGOXMBLUVZLQ-YFKPBYRVSA-N |

SMILES |

C1=C(NC=N1)CC2C(=O)NC(=O)N2 |

SMILES isomérico |

C1=C(NC=N1)C[C@H]2C(=O)NC(=O)N2 |

SMILES canónico |

C1=C(NC=N1)CC2C(=O)NC(=O)N2 |

Key on ui other cas no. |

40950-46-7 |

Sinónimos |

histidine hydantoin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.